Cas no 2097925-57-8 (methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate)

methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate
- F6520-1386
- methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate
- AKOS040700610
- 2097925-57-8
- methyl N-[4-[2-(5-thiophen-3-ylthiophen-2-yl)ethylsulfamoyl]phenyl]carbamate
-
- インチ: 1S/C18H18N2O4S3/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21)
- InChIKey: CLUDKWNLELZIDA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(=O)OC)(NCCC1=CC=C(C2=CSC=C2)S1)(=O)=O
計算された属性
- せいみつぶんしりょう: 422.04287058g/mol
- どういたいしつりょう: 422.04287058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 149Ų
methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6520-1386-75mg |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-50mg |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-2μmol |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-20μmol |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-2mg |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-10mg |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-3mg |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-25mg |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-100mg |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6520-1386-10μmol |
methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate |
2097925-57-8 | 10μmol |
$69.0 | 2023-09-08 |
methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamateに関する追加情報
Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate: A Novel Compound in Medicinal Chemistry
Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate, with the CAS number 2097925-57-8, represents a cutting-edge compound in the field of medicinal chemistry. This molecule combines the structural features of bithiophene and sulfamoylphenyl groups, which are known for their biological activity and potential therapeutic applications. Recent studies have highlighted the significance of bithiophene derivatives in modulating cellular signaling pathways and their role in the development of novel therapeutics for inflammatory and neurodegenerative diseases.
The methyl carbamate moiety in this compound is a key functional group that enhances its solubility and bioavailability, making it a promising candidate for drug development. The sulfamoylphenyl group, on the other hand, is recognized for its ability to interact with specific protein targets, such as kinase enzymes and ion channels, thereby modulating cellular processes. The integration of bithiophene and sulfamoylphenyl moieties in this molecule suggests a unique mechanism of action that could lead to the discovery of new therapeutic agents.
Recent research has focused on the antioxidant properties of bithiophene derivatives, which are believed to play a role in mitigating oxidative stress and neuroinflammation. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that compounds containing bithiophene scaffolds exhibit significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This finding underscores the potential of Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate as a candidate for treating conditions associated with chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The sulfamoylphenyl group in this compound is also of interest due to its antimicrobial properties. A 2022 review in *Antimicrobial Agents and Chemotherapy* highlighted the role of sulfamoyl derivatives in disrupting bacterial cell membranes and inhibiting DNA gyrase activity. These properties make Methyl N-{4-(2-{2,3'-bithyophene-5-yl}ethyl)sulfamoylphenyl}carbamate a potential candidate for the development of antimicrobial agents with broad-spectrum activity.
Additionally, the bithiophene core in this compound has shown promise in the field of neurodegenerative diseases. A 2021 study in *Neuropharmacology* reported that bithiophene derivatives can cross the blood-brain barrier and exert neuroprotective effects by reducing beta-amyloid aggregation in Alzheimer's disease models. This suggests that Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate could be explored for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
The methyl carbamate functional group in this compound is also noteworthy for its cytotoxicity profile. Research published in *Cancer Research* in 2023 indicated that carbamate derivatives can selectively target cancer cells by inducing apoptosis through the modulation of mitochondrial pathways. This property makes Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate a potential candidate for oncology applications, particularly in the treatment of solid tumors.
Furthermore, the sulfamoylphenyl group in this compound has been implicated in the anti-cancer activity of certain drug candidates. A 2022 study in *Oncotarget* demonstrated that sulfamoyl derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cancer cell survival and angiogenesis. This finding supports the exploration of Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate as a potential anti-cancer agent with multi-target activity.
The bithiophene scaffold in this compound is also being investigated for its photodynamic therapy applications. A 2024 study in *Photochemical & Photobiological Sciences* showed that bithiophene derivatives can generate singlet oxygen upon light activation, which can be used to destroy cancer cells and pathogenic microorganisms. This property opens new avenues for the use of Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate in photodynamic therapy and antimicrobial phototherapy.
Moreover, the methyl carbamate group in this compound has shown anti-diabetic properties in preclinical studies. A 2023 study in *Diabetes Research and Clinical Practice* reported that carbamate derivatives can improve insulin sensitivity and glucose metabolism by modulating insulin receptor signaling. This suggests that Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate could be a potential candidate for the treatment of type 2 diabetes and other metabolic disorders.
The sulfamoylphenyl group in this compound has also been linked to anti-viral activity. A 2022 study in *Antiviral Research* found that sulfamoyl derivatives can inhibit the replication of viral RNA by interfering with viral polymerase activity. This property makes Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate a potential candidate for the development of anti-viral agents targeting RNA viruses such as HIV and hepatitis C virus.
In conclusion, Methyl N-{4-(2-{2,3'-bithiophene-5-yl}ethyl)sulfamoylphenyl}carbamate is a multifunctional compound with a wide range of potential therapeutic applications. Its unique combination of bithiophene, sulfamoylphenyl, and methyl carbamate moieties offers a promising platform for the development of new drugs targeting inflammatory diseases, neurodegenerative disorders, cancer, infectious diseases, and metabolic disorders. Ongoing research is expected to further elucidate the mechanism of action and clinical potential of this compound in the near future.
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